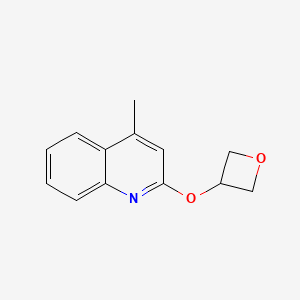

4-Methyl-2-(oxetan-3-yloxy)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-2-(oxetan-3-yloxy)quinoline is a heterocyclic compound that features a quinoline core substituted with a methyl group at the 4-position and an oxetane ring at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(oxetan-3-yloxy)quinoline typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis.

Introduction of the Oxetane Ring: The oxetane ring can be introduced via cyclization reactions. One common method involves the intr

Biologische Aktivität

4-Methyl-2-(oxetan-3-yloxy)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C12H13N1O2

Molecular Weight : Approximately 203.24 g/mol

The compound features a quinoline backbone substituted with an oxetane group, which is known for enhancing biological activity due to its unique structural properties. The presence of the oxetane ring can influence the compound's interaction with biological targets, potentially leading to improved efficacy.

Antimicrobial Activity

Research indicates that derivatives of quinoline, including those containing oxetane rings, exhibit significant antimicrobial properties. For instance, studies have shown that oxetanyl-quinoline compounds demonstrate effective inhibition against various bacterial strains, including:

- Gram-negative bacteria : Escherichia coli, Proteus mirabilis

- Gram-positive bacteria : Bacillus subtilis, Staphylococcus albus

- Fungi : Candida albicans, Aspergillus niger

In vitro tests revealed minimum inhibitory concentrations (MICs) ranging from 27.29 to 57.73 μM for these derivatives, suggesting promising antimicrobial potential .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study focusing on related quinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of key cellular pathways, potentially through interactions with ATP synthase .

The biological activity of this compound can be attributed to its ability to interact with specific biomolecular targets. The oxetane ring may enhance binding affinity and selectivity towards enzymes or receptors involved in disease processes. For example, the compound's interaction with ATP synthase suggests a mechanism that could disrupt energy metabolism in cancer cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the Quinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Oxetane Ring : This step may involve nucleophilic substitution reactions where an oxetanol derivative is introduced.

- Functionalization : Further modifications may be performed to optimize biological activity.

Research Findings and Case Studies

Several studies have contributed to our understanding of the biological activity of this compound:

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 4-Methyl-2-(oxetan-3-yloxy)quinoline typically involves multi-step organic reactions, including cyclization and functionalization processes. The compound can be synthesized through methods such as the Pfitzinger reaction or other coupling reactions that involve quinoline derivatives. Characterization techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit notable antimicrobial activities against various bacterial and fungal strains. For instance, compounds similar to this compound have shown moderate to significant inhibitory effects against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 128 μg/mL . The presence of specific functional groups enhances these antimicrobial properties, making them potential candidates for new antibiotic therapies.

Anticancer Activity

Quinoline derivatives are recognized for their anticancer properties. The compound's structural features allow it to inhibit specific kinases involved in cancer progression, such as Axl kinase, which is associated with various cancers including acute myeloid leukemia and breast cancer . Studies have demonstrated that modifications in the quinoline structure can lead to increased selectivity and potency against cancer cells.

Cancer Treatment

This compound has been investigated for its potential as a therapeutic agent in oncology. Its ability to inhibit Axl kinase suggests that it could be developed into a targeted therapy for cancers characterized by Axl overexpression .

Antimicrobial Agents

Given its antimicrobial activity, this compound could serve as a lead structure for developing new antibiotics, especially in the face of rising antibiotic resistance. Its efficacy against both bacterial and fungal pathogens makes it a versatile candidate for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Quinoline Ring : The position and nature of substituents can significantly affect the compound's potency against microbial strains and cancer cells.

- Oxetane Moiety : The inclusion of the oxetane ring may enhance solubility and bioavailability, contributing to improved pharmacokinetic properties.

Case Studies

Several studies highlight the applications of quinoline derivatives in drug development:

- A study demonstrated that modified quinoline compounds exhibited promising anticancer activity by targeting EGFR pathways, showcasing their dual role as anticancer and antimicrobial agents .

- Another investigation into the synthesis of quinoline derivatives revealed their efficacy against Mycobacterium smegmatis, indicating potential use in treating tuberculosis .

Eigenschaften

IUPAC Name |

4-methyl-2-(oxetan-3-yloxy)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-6-13(16-10-7-15-8-10)14-12-5-3-2-4-11(9)12/h2-6,10H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJQAYYSPZGCFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)OC3COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.